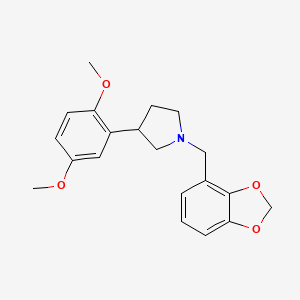![molecular formula C17H28ClN5 B4534055 5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B4534055.png)
5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds structurally related to 5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine, typically involves the nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines displaying various pharmacological profiles through the separation of isomers formed during such nucleophilic attacks (Mattioda et al., 1975).
Molecular Structure Analysis
Structural studies of pyrimidine derivatives, including X-ray diffraction and computational methods, provide insights into the conformational preferences and molecular interactions critical for their biological activity. For instance, Pisklak et al. (2008) analyzed the solid-state structure of pyrido[1,2-c]pyrimidine derivatives using 13C CPMAS NMR spectroscopy and X-ray crystallography, revealing the importance of protonation at the piperazine ring nitrogen (Pisklak et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives can be influenced by various substituents, as demonstrated by Allen et al. (1980), who assessed the electronic effects of the 5-substituent on the nucleophilic displacement of chlorine by piperidine. Their findings highlight the impact of substituent nature on the reactivity of pyrimidine compounds (Allen et al., 1980).
Scientific Research Applications
Synthesis and Pharmacological Properties
Research on related pyrimidine derivatives has demonstrated significant pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent showed a promising profile for clinical investigations, particularly for compounds with powerful antiemetic activity (Mattioda et al., 1975).
Antimicrobial and Anticancer Agents
Synthetic efforts have led to the development of various heterocyclic compounds derived from pyrimidine scaffolds that exhibit analgesic, anti-inflammatory, and antimicrobial activities. Notably, certain pyrimidine derivatives have been identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory effects, showcasing the therapeutic potential of these compounds in treating related conditions (Abu‐Hashem et al., 2020).
Sigma-1 Receptor Antagonists for Neuropathic Pain
The synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists highlights the role of the pyrimidine scaffold in pharmacological antineuropathic pain activity. One derivative, in particular, demonstrated high binding affinity to σ1R receptor and showed promising antinociceptive effects in animal models of neuropathic pain without causing motor impairments, suggesting its potential as a novel class of drugs for neuropathic pain treatment (Lan et al., 2014).
Protein Kinase Inhibitors for Cancer Treatment
The development of protein kinase inhibitors based on the pyrimidine scaffold, such as CTx-0152960 and its piperazinyl analogue, CTx-0294885, employs a hybrid flow and microwave approach to enhance the synthetic efficiency and overall yield. These compounds have shown efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, underscoring their potential as antibacterial agents and their broader implications in cancer treatment (Russell et al., 2015).
properties
IUPAC Name |
5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClN5/c1-17(2,23-6-4-3-5-7-23)14-21-8-10-22(11-9-21)16-19-12-15(18)13-20-16/h12-13H,3-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNCEFUGXICZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=NC=C(C=N2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4533993.png)
![N-isopropyl-N-[2-(phenylthio)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B4534009.png)
![2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B4534018.png)
![N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4534026.png)
![3-{5-oxo-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B4534034.png)
![1'-[(4-chlorophenoxy)acetyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4534037.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4534047.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)
![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]spiro[azepane-4,2'-chromene]](/img/structure/B4534075.png)
![N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide](/img/structure/B4534082.png)
![4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B4534093.png)
